N'-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylisonicotinohydrazide
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Overview
Description
N’-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Stollé type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride can be used to form intermediate compounds, which are then further reacted with various nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N’-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PYRIDINE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PYRIDINE-4-CARBOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3′,4′-Dihydro-2′H-spiro[cyclopentane-1,1′-pyrrolo[1,2-a]pyrazine]
- 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones
- Spiro(cyclopentane-1,3’-indoline) derivatives .
Uniqueness
N’-{2’,4’-DIHYDRO-1’H-SPIRO[CYCLOPENTANE-1,3’-ISOQUINOLIN]-1’-YLIDENE}PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N'-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H20N4O/c24-18(14-7-11-20-12-8-14)23-22-17-16-6-2-1-5-15(16)13-19(21-17)9-3-4-10-19/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,21,22)(H,23,24) |
InChI Key |
GLPIEQLTXJBROA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=N2)NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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